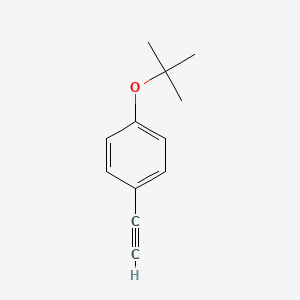

1-tert-Butoxy-4-ethynylbenzene

Beschreibung

Significance of Ethynyl (B1212043) and Ether Functional Groups in Organic Synthesis

The ethynyl group (–C≡CH) is a cornerstone of modern organic synthesis due to its versatile reactivity. The carbon-carbon triple bond can undergo a variety of transformations, including hydrogenation, halogenation, and hydration. More significantly, it is a key participant in numerous carbon-carbon bond-forming reactions. For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for constructing complex aromatic systems. smolecule.com Additionally, the terminal alkyne's acidic proton can be removed to form an acetylide, a potent nucleophile used in various addition reactions. The ethynyl group is also a critical component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. rsc.org

Ethers (R-O-R') are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. ontosight.ai They are generally valued for their chemical stability, making them excellent solvents for a wide range of organic reactions as they are unreactive towards many reagents. numberanalytics.com However, the ether linkage can also be a site of specific chemical transformations. In the context of substituted arylacetylenes, an ether group on the aromatic ring acts as an electron-donating group, influencing the electronic properties of the molecule. The tert-butoxy (B1229062) group, in particular, is a bulky substituent that can provide steric hindrance, influencing the regioselectivity of reactions and the packing of molecules in the solid state. It can also serve as a protecting group for phenols, which can be deprotected under acidic conditions to reveal a hydroxyl group for further functionalization. smolecule.com

Overview of 1-tert-Butoxy-4-ethynylbenzene within Contemporary Arylacetylene Chemistry

This compound is a disubstituted benzene (B151609) derivative featuring both a tert-butoxy group and an ethynyl group at the para positions of the benzene ring. This specific arrangement of functional groups makes it a valuable reagent and building block in contemporary arylacetylene chemistry. The tert-butoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring and can influence the reactivity of the ethynyl group. The bulky nature of the tert-butyl group can also impart specific solubility properties and influence the morphology of materials derived from it.

The terminal alkyne functionality of this compound allows it to readily participate in cornerstone reactions of modern synthetic chemistry. It is a common substrate in Sonogashira cross-coupling reactions to form more complex, conjugated aromatic structures. For example, it can be coupled with various aryl halides to synthesize precursors for liquid crystals and organic electronic materials. smolecule.com The ethynyl group also enables its use in polymerization reactions, particularly with rhodium-based catalysts, to produce high molecular weight poly(phenylacetylene)s. researchgate.netrsc.org These polymers are of interest for their potential applications in membranes and other advanced materials due to their unique structural and electronic properties.

Furthermore, the tert-butoxy group can be cleaved under acidic conditions to yield 4-ethynylphenol. This transformation provides a synthetic route to functionalized phenols and allows for the introduction of a hydroxyl group after the alkyne has been utilized in a synthetic sequence, adding to the compound's versatility as a synthetic intermediate.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 210.9 °C at 760 mmHg |

| Flash Point | 71.7 °C |

| Density | 0.91 g/cm³ |

The data in this table is compiled from various chemical data sources. chembk.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHQLHPNOSAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699062 | |

| Record name | 1-tert-Butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32569-86-1 | |

| Record name | 1-tert-Butoxy-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butoxy 4 Ethynylbenzene

Established Synthetic Routes to Substituted Ethynylbenzenes

Traditional synthetic pathways to 1-tert-butoxy-4-ethynylbenzene typically involve a multi-step sequence, leveraging robust and well-documented reactions. These routes often build the molecule by first establishing the arylacetylene core and then introducing the tert-butoxy (B1229062) group, or vice versa.

Among the most powerful tools for forming carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are central to the synthesis of arylacetylenes. The Sonogashira coupling reaction is a primary method for creating a bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide. wikipedia.org

The Sonogashira reaction is highly effective for synthesizing ether-substituted arylacetylenes like this compound. wikipedia.org The reaction typically involves coupling an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org For the synthesis of the target molecule, a common strategy involves coupling a protected acetylene (B1199291) derivative with a pre-functionalized aromatic ring, such as 1-bromo-4-tert-butoxybenzene or 1-iodo-4-tert-butoxybenzene.

The reaction conditions are generally mild, often carried out at room temperature, which helps in preserving the tert-butoxy group and other sensitive functionalities. wikipedia.org The choice of base, typically an amine like triethylamine (B128534) or diethylamine, is crucial as it also serves to neutralize the hydrogen halide byproduct. wikipedia.org Research has shown that the efficiency of the coupling can be influenced by the nature of the substituents on the aryl halide. For instance, electron-rich aryl iodides have been observed to yield better results in some iron-catalyzed Sonogashira systems. beilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Alkynes

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1-Iodo-4-methoxybenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 | wikipedia.org |

| 1-Bromo-4-tert-butylbenzene | 1-Ethynyl-4-fluorobenzene | Pd₂(dba)₃/dppf | CuI | - | - | - | - | kyoto-u.ac.jp |

| o-Iodophenol | Phenylacetylene | FeCl₃ (10) | - | Cs₂CO₃ | - | - | - | beilstein-journals.org |

This table is illustrative and compiles data from various Sonogashira reactions to show typical conditions.

Directly using acetylene gas in cross-coupling reactions can be challenging. Therefore, protected acetylene surrogates are commonly employed. scielo.org.mx A widely used strategy is the Sonogashira coupling of an aryl halide with a silyl-protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). asianpubs.orggoogle.com The trimethylsilyl (B98337) (TMS) group is robust enough to withstand the coupling conditions but can be readily removed in a subsequent step by treatment with a fluoride (B91410) source (e.g., TBAF) or under basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne. asianpubs.org

Table 2: Common Protecting Groups for Terminal Alkynes in Arylacetylene Synthesis

| Protecting Group | Acetylene Surrogate | Protection Method | Deprotection Conditions | Key Advantages | Ref |

|---|---|---|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilylacetylene (TMSA) | Sonogashira Coupling | K₂CO₃/MeOH or TBAF | Reliable, mild deprotection | asianpubs.orggoogle.com |

| Triisopropylsilyl (TIPS) | Triisopropylsilylacetylene | Sonogashira Coupling | AgF in Methanol or TBAF | More robust than TMS | scielo.org.mxjmcs.org.mx |

The synthesis of the tert-butoxy group on the aromatic ring is a key step that can be performed either before or after the introduction of the ethynyl (B1212043) moiety. Due to the steric hindrance of the tert-butyl group, its introduction often requires specific conditions.

One established method is through a nucleophilic aromatic substitution (SₙAr) reaction. This typically involves reacting an activated aryl halide, such as 1-fluoro-2-nitrobenzene, with potassium tert-butoxide. stanford.edu For less activated systems like 4-halophenols, a Williamson-type ether synthesis can be employed, where the phenoxide is generated with a strong base and reacted with a tert-butylating agent. However, the direct reaction with tert-butyl halides is often inefficient due to competing elimination reactions.

A more contemporary and highly effective approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with tert-butanol (B103910) or potassium tert-butoxide. acs.orgorganic-chemistry.org This method has broadened the scope of aryl tert-butyl ether synthesis to include unactivated aryl halides. For example, a variety of aryl bromides or chlorides can be converted to their corresponding tert-butyl ethers in high yields using specific palladium catalysts and phosphine (B1218219) ligands. organic-chemistry.org Another approach involves phase-transfer catalysis, which has been successfully used for the synthesis of similar alkyl aryl ethers, such as 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane. bcrec.idresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Novel and Green Synthetic Approaches to this compound

Recent research has focused on developing more sustainable, efficient, and cost-effective methods for synthesizing arylacetylenes. These "green" approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.com

A significant area of development is the creation of novel catalytic systems that improve upon the classic Sonogashira reaction. This includes the development of copper-free Sonogashira protocols to prevent the formation of alkyne homocoupling byproducts. wikipedia.org

Furthermore, there is a growing trend to replace expensive and toxic heavy metal catalysts like palladium with more abundant, benign, and economical alternatives. Iron and cobalt-based catalysts have emerged as promising options for Sonogashira-type couplings. beilstein-journals.org For example, systems using iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃) with appropriate ligands have been shown to effectively catalyze the cross-coupling of aryl iodides with terminal alkynes. beilstein-journals.org These iron-catalyzed reactions often tolerate a wide range of functional groups. beilstein-journals.org

The use of greener solvents is another key aspect of modern synthetic chemistry. mdpi.com Efforts have been made to adapt cross-coupling reactions to be performed in water or polyethylene (B3416737) glycol (PEG), which are more environmentally friendly than traditional organic solvents. beilstein-journals.orgmdpi.com The development of rhodium(I) catalysts has also been explored for the polymerization of substituted phenylacetylenes, including 1-butoxy-4-ethynylbenzene, indicating advanced catalyst design for related compounds. rsc.org These novel catalytic systems offer pathways to synthesize this compound with higher efficiency, better selectivity, and a reduced environmental footprint. researchgate.net

Sustainable Synthesis Paradigms and Reaction Conditions

The synthesis of this compound has been approached through various methodologies, with a growing emphasis on sustainable or "green" chemistry principles. These approaches aim to reduce the environmental impact by utilizing less hazardous solvents, minimizing waste, and employing efficient catalytic systems. Key strategies include the use of aqueous media, alternative energy sources like microwave irradiation and mechanochemistry, and the development of copper-free Sonogashira coupling reactions.

A significant focus in the sustainable synthesis of arylalkynes, such as this compound, is the Heck-Cassar-Sonogashira (HCS) reaction. acs.org Traditionally, these reactions are often performed in solvents like N,N-dimethylformamide (DMF), which is recognized for its reprotoxic properties. acs.org Research has therefore shifted towards identifying greener solvent alternatives. acs.org

One sustainable approach involves conducting the Sonogashira coupling reaction in aqueous systems. The use of thermoresponsive polymer micelles, for instance, has been shown to facilitate the coupling of iodobenzene (B50100) with alkynes in water. nih.gov These polymers can create a hydrophobic environment for the reaction to proceed efficiently, and the catalyst can sometimes be reused. nih.gov Another green solvent that has been investigated is N-hydroxyethylpyrrolidone (HEP), which has shown promising results for fast and efficient HCS reactions under mild conditions. acs.org

Efforts to enhance the sustainability of the Sonogashira reaction also include the development of copper-free versions. The copper co-catalyst, traditionally used, can lead to the formation of undesired side products and presents toxicity and environmental concerns. rsc.orgwikipedia.org Consequently, various copper-free protocols have been developed, often employing palladium catalysts, sometimes in combination with other additives or under specific conditions to maintain high yields. rsc.org

Mechanochemistry, which involves conducting reactions by grinding or milling, offers a solvent-free alternative for the Sonogashira coupling. beilstein-journals.org This technique can lead to high yields of the desired products without the need for bulk solvents, thus minimizing waste. beilstein-journals.org

The table below summarizes various sustainable synthetic conditions reported for reactions involving precursors or analogous structures to this compound, highlighting the move towards greener chemical processes.

Table 1: Sustainable Synthesis Conditions for Arylalkynes

| Reactants | Catalyst System | Solvent | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dibromo-2,5-diiodobenzene, 1-tert-Butyl-4-ethynylbenzene | Pd₂(dba)₃, PPh₃, CuI | Diisopropylamine | - | Reflux, 2 days | 87 | rsc.org |

| 1-(tert-Butyl)-4-ethynylbenzene, 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Pd₂(dba)₃, PPh₃, CuI | Diisopropylamine | - | Reflux, 2 days | 93 | rsc.org |

| Iodobenzene, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | N-Hydroxyethylpyrrolidone (HEP) | Tetramethylguanidine (TMG) | 30 °C | >95 | acs.org |

| 1-(tert-Butyl)-4-ethynylbenzene, N-Benzyl-2-iodobenzamide | CuI, d-Glucosamine (L6) | DMF | K₂CO₃ | 120 °C, 12 h | Good | acs.org |

| Iodobenzene, n-Butyl acrylate | PdCl₂(PPh₃)₂ | Water (with thermoresponsive polymer) | NEt(i-Pr)₂ | 70 °C, 48 h | 99 | nih.gov |

Reactivity and Mechanistic Studies of 1 Tert Butoxy 4 Ethynylbenzene

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne is a hub of reactivity, readily participating in cycloadditions, metal-catalyzed cross-coupling reactions, and various addition reactions.

The carbon-carbon triple bond of 1-tert-Butoxy-4-ethynylbenzene is an excellent substrate for cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of heterocyclic rings.

As a terminal alkyne, this compound is an ideal partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most prominent "click chemistry" reactions. This reaction facilitates the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups.

In a typical CuAAC reaction, this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting product is a stable triazole ring linking the two organic fragments, a structure prevalent in medicinal chemistry and materials science. The tert-butoxy (B1229062) group on the phenyl ring remains intact during this transformation, providing a handle for subsequent modifications or influencing the product's physicochemical properties.

In contrast to its utility in CuAAC, this compound is not a suitable substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The SPAAC mechanism relies on the high ring strain of a cyclic alkyne (such as a cyclooctyne) to achieve cycloaddition with an azide without the need for a toxic metal catalyst. The driving force for the reaction is the release of this ring strain. As a linear, terminal alkyne, this compound lacks the requisite strain to participate in this catalyst-free pathway. Therefore, investigations into its reactivity under SPAAC conditions would conclude its incompatibility with this specific bioorthogonal ligation technique.

Beyond the coupling reactions that may be used in its own synthesis, the terminal alkyne of this compound serves as a key coupling partner in advanced palladium-catalyzed reactions to construct more complex molecular architectures. The Sonogashira coupling is a prime example, where the compound can be coupled with aryl or vinyl halides to form new carbon-carbon bonds.

This reaction allows for the extension of conjugation and the synthesis of complex diarylacetylene derivatives. The palladium catalyst, in conjunction with a copper(I) co-catalyst and a base, facilitates the coupling of the sp-hybridized carbon of the alkyne with the sp²-hybridized carbon of the halide.

| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst System | Product |

| This compound | Iodobenzene (B50100) | Pd(PPh₃)₄, CuI, Et₃N | 1-tert-Butoxy-4-(phenylethynyl)benzene |

| This compound | 4-Bromonitrobenzene | PdCl₂(PPh₃)₂, CuI, Piperidine | 1-tert-Butoxy-4-((4-nitrophenyl)ethynyl)benzene |

| This compound | 2-Iodopyridine | Pd(OAc)₂, PPh₃, CuI, n-BuNH₂ | 2-((4-(tert-Butoxy)phenyl)ethynyl)pyridine |

The alkyne moiety can undergo both electrophilic and nucleophilic addition reactions, though its reactivity is influenced by the electronic properties of the substituted benzene (B151609) ring.

Electrophilic Addition: In electrophilic additions (e.g., hydrohalogenation or hydration), the reaction is expected to follow Markovnikov's rule. The tert-butoxy group is electron-donating, which increases the electron density of the aromatic ring and, through resonance, the alkyne. This effect stabilizes the formation of a vinyl cation intermediate at the carbon atom closer to the ring. Consequently, the nucleophilic part of the reagent will add to this benzylic position. For example, the hydration of this compound, typically catalyzed by mercury salts in acidic conditions, would yield 1-(4-(tert-butoxy)phenyl)ethan-1-one. libretexts.org

Nucleophilic Addition: The triple bond of this compound is not highly activated towards nucleophilic attack due to its relatively high electron density. Such additions typically require either a strongly nucleophilic reagent or specific activation of the alkyne, for instance, through coordination to a transition metal.

Cycloaddition Reactions

Reactions Involving the tert-Butoxy Group and Aromatic Ring

The tert-butoxy group and the aromatic ring also present sites for chemical modification. The most common reaction involving the tert-butoxy group is its cleavage to unmask a phenol (B47542), while the aromatic ring is susceptible to electrophilic substitution.

Cleavage of the tert-Butoxy Ether: The tert-butyl ether serves as a robust protecting group for the phenolic hydroxyl group. It is stable to many reaction conditions but can be readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid) or by treatment with certain Lewis acids. researchgate.netorganic-chemistry.orgresearchgate.net This deprotection is a key transformation, converting this compound into 4-ethynylphenol, a valuable intermediate for polymers and pharmaceuticals. bldpharm.com The mechanism involves protonation of the ether oxygen followed by the loss of a stable tert-butyl cation.

Electrophilic Aromatic Substitution: The reactivity of the benzene ring towards electrophiles is governed by the directing effects of its two substituents. The tert-butoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. The ethynyl group, by contrast, is a weakly deactivating group and a meta-director. In an electrophilic substitution reaction, the strongly activating nature of the tert-butoxy group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6 on the ring). The para position is already occupied by the ethynyl group. Therefore, reactions such as nitration or halogenation would be expected to yield 1-tert-butoxy-2-substituted-4-ethynylbenzene derivatives.

Aromatic Substitution Reactions on the Phenoxy Ring

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution. The tert-butoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. Conversely, the ethynyl group is a deactivating group. Since the para position is already occupied by the ethynyl group, electrophilic attack is directed to the positions ortho to the tert-butoxy group.

However, the steric bulk of the tert-butyl group can influence the regioselectivity of the substitution. While electronically favored, the positions adjacent to the tert-butoxy group are sterically hindered, which can affect the yields of substitution at these sites, particularly with bulky electrophiles.

Detailed research on analogous compounds, such as substituted phenols and alkoxybenzenes, confirms that electrophilic substitution occurs preferentially at the positions ortho to the oxygen atom. For instance, the iodination of 3-tert-butylphenol, a structurally related compound, demonstrates that substitution occurs at the sterically accessible position ortho to the hydroxyl group. This provides a strong model for predicting the reactivity of this compound. In this case, an electrophile (E⁺) would be expected to add to the positions indicated.

Table 1: Predicted Aromatic Substitution on this compound

| Electrophile (E⁺) | Reagents | Predicted Product |

| I⁺ | I₂ / H₂O₂ | 1-tert-Butoxy-2-iodo-4-ethynylbenzene |

| Br⁺ | Br₂ / FeBr₃ | 1-tert-Butoxy-2-bromo-4-ethynylbenzene |

| NO₂⁺ | HNO₃ / H₂SO₄ | 1-tert-Butoxy-2-nitro-4-ethynylbenzene |

This table is based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds.

A specific example illustrating this regioselectivity is the iodination of a related phenol, which proceeds as shown below.

Table 2: Iodination of 3-tert-Butylphenol - An Analogous Reaction

Interactive Data Table

| Reactant | Reagents | Product | Yield | Reference |

| 3-tert-Butylphenol | 1. I₂, KOH, H₂O2. Ethyl Iodide, K₂CO₃, Ethanol | 4-tert-Butyl-2-ethoxy-1-iodobenzene | Not specified in abstract | chemicalbook.com |

This reaction demonstrates the directing power of the oxygen substituent, leading to substitution at the less hindered ortho position. chemicalbook.com

Selective Cleavage or Functionalization of the Ether Linkage

The tert-butyl ether group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal, or deprotection, is a key reaction for unmasking the phenol functionality. This cleavage is typically achieved under acidic conditions.

The mechanism of acid-catalyzed cleavage of tert-butyl ethers proceeds through a stable tertiary carbocation intermediate, following either an Sₙ1 or E1 pathway. libretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA). libretexts.orglibretexts.org This protonation converts the alkoxy group into a good leaving group (an alcohol).

Following protonation, the C-O bond cleaves, leading to the formation of the parent phenol (4-ethynylphenol) and a relatively stable tert-butyl carbocation. stackexchange.com This step is characteristic of an Sₙ1 mechanism. The tert-butyl cation is then neutralized. In the presence of a nucleophile, it could form a substitution product. However, it more commonly undergoes a rapid E1 elimination by losing a proton to a weak base (like the trifluoroacetate (B77799) anion or the solvent) to form 2-methylpropene, a gaseous byproduct. stackexchange.comcommonorganicchemistry.com This elimination regenerates the acid catalyst. stackexchange.com

Table 3: Reagents for Acid-Catalyzed Cleavage of Aryl tert-Butyl Ethers

Interactive Data Table

| Reagent | Conditions | Mechanism | Products |

| Trifluoroacetic Acid (TFA) | Typically in a solvent like Dichloromethane, 0 °C to room temp. | Sₙ1 / E1 | 4-Ethynylphenol + 2-Methylpropene |

| HBr or HI (aqueous) | Heating | Sₙ1 | 4-Ethynylphenol + tert-Butyl Halide |

The use of strong acids with non-nucleophilic conjugate bases, like trifluoroacetic acid, favors the E1 pathway for the tert-butyl cation, leading to the formation of the alkene. libretexts.org

Polymerization Studies of 1 Tert Butoxy 4 Ethynylbenzene

Catalytic Polymerization Mechanisms and Kinetics

The polymerization of phenylacetylene (B144264) derivatives, including 1-tert-Butoxy-4-ethynylbenzene, is significantly influenced by the choice of catalyst and the electronic and steric nature of the substituents on the phenyl ring. Rhodium(I)-based catalysts have proven particularly effective in achieving high degrees of stereochemical control and high molecular weight polymers.

Rhodium(I)-Catalyzed Polymerization of this compound

Rhodium(I) complexes are well-established as efficient catalysts for the polymerization of substituted phenylacetylenes, yielding highly stereoregular polymers. rsc.orgrsc.org Cationic Rh(I) complexes featuring a hemilabile phosphine (B1218219) ligand, such as [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (where nbd = norbornadiene), have demonstrated high efficiency. rsc.orgresearchgate.net These catalysts promote the polymerization of various ring-substituted phenylacetylenes under mild conditions, typically in THF at 20°C. rsc.orgresearchgate.net

A hallmark of Rhodium(I)-catalyzed polymerization of phenylacetylenes is the production of polymers with a highly stereoregular structure. rsc.orgrsc.org Spectroscopic analysis, particularly ¹H and ¹³C{¹H} NMR, of the resulting polymers consistently shows sharp, well-defined signals characteristic of a regular arrangement of the polymer chain. rsc.org For poly(phenylacetylene) (PPA) and its derivatives prepared with these catalysts, the configuration is predominantly cis-transoidal. rsc.orgrsc.orgresearchgate.net This specific geometry arises from the insertion mechanism of the polymerization at the rhodium center, leading to a polymer backbone with a repeating sequence of cis-double bonds.

The electronic and steric properties of the substituent at the para-position of the phenylacetylene monomer play a crucial role in the polymerization kinetics. rsc.orgresearchgate.net

Electronic Effects: A direct correlation exists between the electronic nature of the substituent and the polymerization activity. rsc.orgresearchgate.net The tert-butoxy (B1229062) group (-OC(CH₃)₃) on this compound is a strong electron-donating group. Research on a range of para-substituted phenylacetylenes has shown that monomers with electron-donating substituents polymerize more slowly than phenylacetylene itself or those bearing electron-withdrawing groups. rsc.orgresearchgate.net This effect is attributed to the electronic influence on the chain propagation step of the polymerization mechanism. rsc.orgresearchgate.net

Steric Effects: The steric bulk of a substituent can have a more complex influence. While bulky, long-chain substituents in the para position tend to decrease the rate of polymerization, this is not a universal rule. rsc.orgresearchgate.net For instance, the polymerization of 1-(tert-butyl)-4-ethynylbenzene, a monomer with a sterically demanding but electronically different tert-butyl group, is exceptionally fast. rsc.orgresearchgate.net This suggests a nuanced relationship where the specific geometry and electronic nature of the bulky group, in this case, the tert-butoxy group, dictate its ultimate effect on the polymerization rate.

Synthesis and Characterization of High and Ultra-High Molecular Weight Polymers

Utilizing advanced Rhodium(I) catalysts, it is possible to synthesize poly(phenylacetylene) derivatives with exceptionally high molecular weights. While data specific to this compound is not prevalent, studies on analogous monomers provide strong evidence of this capability. For example, the polymerization of 1-ethynyl-4-methoxybenzene and 1-(tert-butyl)-4-ethynylbenzene using a cationic Rh(I) catalyst has yielded ultra-high molecular weight polymers with number-average molecular weights (Mₙ) of 1.70 x 10⁶ and 2.72 x 10⁶ g/mol , respectively. rsc.orgresearchgate.net These polymers were characterized by size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS), which confirmed the formation of linear, high molar mass polymers with moderate dispersities. rsc.orgresearchgate.net Given the structural similarities, it is expected that this compound can also produce very high molecular weight polymers under similar catalytic conditions.

The table below summarizes the polymerization results for several para-substituted phenylacetylenes using the [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst, illustrating the impact of the substituent on the resulting polymer's molecular weight.

| Monomer (p-Substituent) | Mₙ (x 10⁶ g/mol) | Dispersity (Mₙ/Mₙ) | Reference |

|---|---|---|---|

| -H (Phenylacetylene) | 1.10 | 1.6 | researchgate.net |

| -OMe (Methoxy) | 1.70 | 1.8 | researchgate.net |

| -tBu (tert-Butyl) | 2.72 | 1.8 | researchgate.net |

Structure-Property Relationships in Poly(this compound) Architectures

The properties of poly(this compound) are intrinsically linked to its chemical structure, particularly the presence of the bulky tert-butoxy pendant group. This substituent influences the polymer's solubility, thermal stability, and conformational properties.

The introduction of bulky groups into a polymer structure generally increases the fractional free volume, which can affect properties like gas permeability. nih.gov The tert-butoxy group is expected to hinder close chain packing, potentially leading to increased solubility in common organic solvents compared to unsubstituted poly(phenylacetylene). rsc.org Furthermore, the steric hindrance imposed by these bulky groups can restrict the rotation around the single bonds in the polymer backbone, leading to a more rigid structure. In some substituted poly(phenylacetylene)s, bulky chiral substituents have been shown to stabilize the helical conformation of the polymer chain. researchgate.net The bulky nature of the tert-butoxy group may similarly favor specific helical conformations, which could impart unique chiroptical properties if a chiral influence were introduced. researchgate.net

Design and Synthesis of Copolymers and Block Copolymers Derived from this compound

The development of well-defined Rhodium(I) catalysts that enable controlled or living polymerization has opened the door to the synthesis of complex polymer architectures like block copolymers. rsc.org Methodologies such as sequential monomer addition are commonly employed to create block copolymers from different monomers. mdpi.com

Advanced Applications in Materials Science

Development of Functional Polymeric Materials

The presence of the ethynyl (B1212043) group in 1-tert-butoxy-4-ethynylbenzene makes it a suitable monomer for the synthesis of functional polymeric materials, particularly conjugated polymers. The polymerization of ethynylbenzene derivatives can lead to the formation of poly(phenylacetylene)s, which are known for their interesting optical and electronic properties.

While extensive research on the homopolymer of this compound is not widely documented, studies on closely related compounds, such as 1-(tert-butyl)-4-ethynylbenzene, have demonstrated the feasibility of producing high molecular weight, stereoregular polymers. These polymers, with their conjugated backbones, are being explored for various applications. The tert-butoxy (B1229062) group in poly(this compound) would be expected to enhance the solubility of the polymer in common organic solvents, a crucial factor for processability and device fabrication. Furthermore, the bulky tert-butoxy group can influence the polymer's morphology and chain packing, which in turn affects its solid-state properties.

The general properties of polymers derived from substituted phenylacetylenes are summarized in the table below.

| Property | Description | Potential Impact of tert-Butoxy Group |

| Solubility | The ability of the polymer to dissolve in a solvent. | Increased solubility in organic solvents, facilitating processing. |

| Thermal Stability | The ability of the polymer to resist degradation at high temperatures. | May influence thermal stability depending on the degradation pathway. |

| Optical Properties | The interaction of the polymer with light, including absorption and emission. | Can tune the electronic properties and thus the absorption and fluorescence spectra. |

| Morphology | The arrangement and packing of polymer chains in the solid state. | The bulky group can disrupt close packing, potentially leading to amorphous materials. |

This table provides a general overview of the expected influence of the tert-butoxy group on the properties of poly(phenylacetylene)s based on established principles of polymer chemistry.

Integration into Optoelectronic Devices and Components

Organic semiconducting materials are at the heart of various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The conjugated nature of polymers derived from this compound suggests their potential for use in such applications. The extended π-system along the polymer backbone can facilitate charge transport, a key requirement for semiconductor performance.

For instance, in the context of OLEDs, the material's fluorescence properties are paramount. The rigid backbone of poly(phenylacetylene)s can lead to high quantum yields of fluorescence. The incorporation of the tert-butoxy group could be used to fine-tune the emission color and improve the amorphous nature of the thin films, which is often beneficial for device efficiency and longevity.

Fabrication of Sensors and Molecular Recognition Systems

The development of chemical sensors and molecular recognition systems often relies on materials that exhibit a change in their physical properties, such as fluorescence, upon interaction with a specific analyte. Conjugated polymers are attractive candidates for these applications due to their ability to amplify the sensing signal along the polymer chain.

Polymers incorporating this compound units could potentially be employed in fluorescent chemosensors. The principle behind such sensors is that the binding of an analyte to a receptor unit attached to the polymer can perturb the electronic structure of the conjugated backbone, leading to a change in its fluorescence intensity or wavelength. The bulky tert-butoxy group could help in creating porous polymer structures, enhancing the accessibility of the sensing sites to the analyte.

While specific examples of sensors based on this compound are yet to be reported, the fundamental components for such a system are present in its molecular structure. The ethynyl group provides a reactive handle for further functionalization with specific recognition moieties, and the aromatic framework forms the basis of the fluorescent signaling unit.

Construction of Supramolecular Assemblies Incorporating this compound Units

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create well-defined, functional architectures. nih.gov The rigid, planar structure of the phenylacetylene (B144264) core in this compound makes it an excellent candidate for the construction of supramolecular assemblies.

The aromatic ring can participate in π-π stacking interactions, while the tert-butoxy group can influence the solubility and steric interactions that guide the self-assembly process. Research on related phenylacetylene derivatives has shown their ability to form liquid crystals, gels, and other ordered structures. It is conceivable that this compound and its derivatives could be designed to self-assemble into complex architectures with potential applications in areas such as molecular electronics and smart materials.

The principles of host-guest chemistry could also be applied, where the cavity of a larger host molecule could encapsulate this compound, leading to the formation of inclusion complexes with unique properties. tcichemicals.com

Utility as Crosslinking Agents in Polymer Networks and Resins

The ethynyl group is known to be thermally reactive and can undergo addition polymerization and other reactions at elevated temperatures. This property makes molecules containing ethynyl groups, such as this compound, valuable as crosslinking agents for polymer networks and resins.

When blended with a base polymer and heated, the ethynyl groups can react to form a rigid, crosslinked network. This process, often referred to as thermal curing, can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the material. The curing of resins containing arylethynyl groups is a complex process that can involve various reactions, including dimerization, trimerization, and polymerization of the ethynyl units.

Key Reactions in Thermal Curing of Arylethynyl Groups:

| Reaction | Description |

| Dimerization | Two ethynyl groups react to form a cyclobutadiene (B73232) or other dimeric structures. |

| Trimerization | Three ethynyl groups react to form a benzene (B151609) ring. |

| Polymerization | Multiple ethynyl groups react to form a conjugated polyene chain. |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1-tert-butoxy-4-ethynylbenzene is fundamentally dictated by the interplay between the aromatic phenyl ring, the electron-donating tert-butoxy (B1229062) group (-O-C(CH₃)₃), and the electron-withdrawing ethynyl (B1212043) group (-C≡CH). Molecular orbital (MO) theory, particularly through methods like Density Functional Theory (DFT), is employed to calculate the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The tert-butoxy group, being an alkoxy group, acts as a strong π-donor (mesomeric effect) and a σ-withdrawing group (inductive effect), with the former being dominant. This electron donation raises the energy of the HOMO, which is primarily localized on the phenyl ring and the oxygen atom. Conversely, the ethynyl group is a π-accepting group, which tends to lower the energy of the LUMO, localized more on the ethynyl moiety and the aromatic ring. The net effect is a reduction in the HOMO-LUMO energy gap compared to unsubstituted benzene (B151609) or phenylacetylene (B144264). A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

Table 1: Illustrative Frontier Molecular Orbital Properties for Substituted Phenylacetylenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylacetylene | -6.25 | -0.85 | 5.40 |

| 4-Methoxyphenylacetylene | -5.80 | -0.90 | 4.90 |

| This compound (Predicted) | -5.75 | -0.92 | 4.83 |

Note: Data for phenylacetylene and 4-methoxyphenylacetylene are representative values from DFT calculations. The values for this compound are predictive, based on the known electronic effects of the tert-butoxy group.

Reaction Pathway Elucidation and Transition State Modeling for Synthetic Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying the most favorable reaction pathways, and characterizing the structure and energy of transition states. For the synthesis of this compound, a common route is the Sonogashira coupling of 1-tert-butoxy-4-iodobenzene with a protected acetylene (B1199291), followed by deprotection.

Theoretical modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the reactants (e.g., 1-tert-butoxy-4-iodobenzene, trimethylsilylacetylene (B32187), palladium catalyst, ligand) and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate for key elementary steps, such as oxidative addition, transmetalation, and reductive elimination. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used for this.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state correctly connects the reactants and products of a specific step.

These calculations would provide the activation energies for each step, allowing for the identification of the rate-determining step and offering insights into how catalyst and reaction conditions could be optimized.

Mechanistic Simulations of Polymerization Processes

The ethynyl group of this compound makes it a monomer for polymerization, typically yielding a substituted polyacetylene. The mechanism of such polymerizations, often catalyzed by transition metals (e.g., Rh or W complexes), can be investigated computationally.

DFT calculations can be used to model the key steps of the polymerization cycle:

Initiation: The interaction of the monomer with the catalyst active center.

Propagation: The sequential insertion of monomer units into the growing polymer chain. This involves modeling the coordination of the incoming monomer and its insertion into the metal-carbon bond of the polymer chain.

Termination: The steps that lead to the cessation of chain growth.

By calculating the energetics of these pathways, researchers can understand the factors controlling the polymer's molecular weight, stereochemistry (cis vs. trans double bonds in the backbone), and tacticity. The bulky tert-butoxy group is expected to exert significant steric influence on the polymerization process, potentially favoring a specific polymer conformation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties with a useful degree of accuracy, aiding in the identification and characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental spectra, can confirm the molecular structure.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted. These correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and various C-O and aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Value |

| ¹³C NMR | C (alkynyl, CH) | ~83 ppm |

| C (alkynyl, C-Ar) | ~78 ppm | |

| C (aromatic, C-O) | ~159 ppm | |

| C (aromatic, C-C≡C) | ~115 ppm | |

| IR | ν(C≡C-H) | ~3310 cm⁻¹ |

| ν(C≡C) | ~2105 cm⁻¹ | |

| ν(C-O) | ~1240 cm⁻¹ | |

| UV-Vis | λ_max | ~285 nm |

Note: These values are estimations based on typical computational outputs for molecules with similar functional groups.

Molecular Dynamics Simulations and Conformational Analysis of Polymeric Systems

Once this compound is polymerized, the resulting poly(this compound) possesses a conjugated backbone with bulky side chains. Molecular Dynamics (MD) simulations are a powerful tool to study the conformational dynamics and bulk properties of such a polymer.

In an MD simulation, the classical equations of motion are solved for a system of atoms over time, governed by a force field that describes the potential energy of the system. This allows for the exploration of the polymer's conformational space. For poly(this compound), key areas of investigation would include:

Chain Rigidity and Helicity: The steric hindrance from the large tert-butoxy groups would likely restrict the rotation around the single bonds in the polyene backbone, leading to a rigid, and potentially helical, chain conformation.

Polymer Packing: Simulating a collection of polymer chains can provide insights into how they pack in the solid state, which influences material properties like density and mechanical strength.

Solvent Interactions: MD simulations can model the polymer in various solvents to predict its solubility and understand the conformation of the polymer in solution.

These simulations can help in designing polymers with specific material properties, such as those required for membranes, sensors, or electronic devices.

Interaction Studies and Interdisciplinary Research Prospects

Reactivity with Diverse Organic Molecules and Substrates

The reactivity of 1-tert-Butoxy-4-ethynylbenzene is dominated by its terminal alkyne functionality. This group serves as a handle for several important coupling and cycloaddition reactions, enabling the synthesis of more complex molecules.

Sonogashira Coupling: This is a cornerstone cross-coupling reaction in organic synthesis that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org this compound can react with various aryl or vinyl halides to produce substituted alkynes, which are important precursors for pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction conditions are generally mild, often occurring at room temperature, which allows for a high tolerance of various functional groups. wikipedia.orgwashington.edu While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to avoid the formation of alkyne homocoupling side products. libretexts.orgwashington.edu

Cycloaddition Reactions: The ethynyl (B1212043) group of this compound can participate in various cycloaddition reactions. Among the most significant is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide (B81097). nih.gov This reaction, particularly the copper(I)-catalyzed variant, is the most prominent example of "click chemistry." nih.govtcichemicals.com It leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govtcichemicals.com Other cycloaddition reactions, such as [4+2] and [2+2+1] cycloadditions, can also involve alkyne substrates, providing pathways to diverse cyclic and heterocyclic systems. rsc.orgrsc.org

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne/Conjugated Enyne | Forms C(sp)-C(sp2) bonds for creating π-conjugated systems. wikipedia.orgwashington.edu |

| Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Organic Azide (e.g., Benzyl Azide) | Cu(I) catalyst (e.g., Copper Sulfate) | 1,2,3-Triazole | Highly efficient, regiospecific, and forms a stable, biologically compatible linker. nih.govtcichemicals.com |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Thermal or Lewis Acid catalysis | Substituted Cyclohexadiene | Constructs six-membered rings. rsc.org |

Exploration as a Building Block for Bio-Conjugation and Labeling Methodologies

The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction and is widely used in pharmaceutical sciences and bioconjugation. nih.gov

This compound, with its terminal alkyne, is an ideal building block for these applications. The alkyne group is largely inert in biological systems, making it a bio-orthogonal handle that can be specifically reacted with an azide-modified molecule even in a complex cellular environment. nih.govsigmaaldrich.com This reaction forms an exceptionally stable triazole ring, which can act as a linker to connect different molecular fragments. nih.govtcichemicals.com

This methodology allows for the attachment of reporter molecules, such as fluorescent tags or radiolabels, to biomolecules for imaging and detection purposes. nih.gov It is also used to synthesize complex drug candidates by linking different molecular building blocks together. tcichemicals.comresearchgate.net The reaction's efficiency and compatibility with aqueous environments make it particularly suitable for modifying peptides, proteins, and other biological macromolecules. nih.govtcichemicals.com

| Feature of Click Chemistry | Relevance for this compound |

|---|---|

| High Yield & Selectivity | Ensures efficient formation of the desired conjugate with the alkyne group. tcichemicals.com |

| Bio-orthogonality | The alkyne and azide groups react specifically with each other without interfering with biological functional groups. nih.govsigmaaldrich.com |

| Mild Reaction Conditions | Reactions can be performed in water and at room temperature, preserving the structure and function of biomolecules. nih.govresearchgate.net |

| Stable Product Formation | The resulting 1,2,3-triazole linker is chemically robust and stable under biological conditions. nih.gov |

Investigation of Enzyme-Substrate Interactions for Analogous Ethynyl Compounds and Derivatives

Enzymes are highly specific catalysts that function by binding to substrates at their active site. youtube.com The interaction between an enzyme and its substrate is often described by two models: the older "lock-and-key" theory and the more accepted "induced-fit" model. youtube.com In the induced-fit model, the binding of the substrate causes a conformational change in the enzyme, leading to a tighter fit that facilitates the catalytic reaction. youtube.com This binding energy is the primary source of energy used by the enzyme to lower the activation energy of the reaction. youtube.com

Ethynyl-containing compounds are of significant interest in studying enzyme-substrate interactions. The ethynyl group can serve several roles:

Substrate Analog: An ethynyl group can mimic the size and shape of other functional groups, allowing the compound to bind to an enzyme's active site as a competitive inhibitor.

Mechanism-Based Inhibitor: The reactive nature of the triple bond can be exploited to design inhibitors that, after being processed by the enzyme, form a covalent bond with the active site, leading to irreversible inhibition.

Pharmacophore Element: The rigid, linear geometry of the ethynyl group can act as a linker or spacer to optimally position other functional groups within the enzyme's active site to maximize binding interactions. nih.gov

While specific studies on the interaction of this compound with enzymes are not detailed, its structure is representative of a class of small molecules that can be used as probes to explore the topology and function of enzyme active sites. The tert-butoxy (B1229062) group provides steric bulk and lipophilicity, which would influence how the molecule orients itself within a binding pocket, while the ethynyl group provides a site for potential interaction or further functionalization.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl Azide |

| Copper Sulfate |

| Iodobenzene (B50100) |

| 1-tert-Butyl-4-ethynylbenzene |

| Trimethylsilylacetylene (B32187) |

| Bis(4-bromophenyl)acetylene |

| 1-bromo-4-iodobenzene |

| Potassium Carbonate |

| Cesium Carbonate |

| 1,2,3-trihaloarene |

| Tert-butyl carbamate |

| Sodium benzenesulfinate |

| Benzaldehyde |

| Formic acid |

| Potassium hydroxide |

| 1-butoxy-4-tert-butylbenzene (B13943118) |

| 4-tert-butylphenol (B1678320) |

| 1-bromobutane |

| N,N-dibenzyl-N,N,N,N-tetramethylethane-1,2-diaminium dibromide |

| Benzylbromide |

| Biphenyl |

| Tetrabutylammonium chloride (TBAC) |

| Tetrabutylammonium iodide |

| Tetrabutylammonium bromide (THAB) |

| Tetraoctylammonium bromide |

| Chlorobenzene |

| Ethylacetate |

| Toluene |

| Benzene (B151609) |

| Cyclohexane |

| 1,3,5-Tribromobenzene |

| 3-methylbutynol |

| 1,3,5-tris(3'-hydroxy-3'-methyl-but-1'-ynyl)benzene |

| 1,3,5-triethynylbenzene |

| 4-iodoaniline |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.